molecular formula C16H20FNOS B2576325 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one CAS No. 1705888-34-1

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one

Cat. No.: B2576325
CAS No.: 1705888-34-1
M. Wt: 293.4
InChI Key: SDAZHCMTBLIMNH-UHFFFAOYSA-N
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Description

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a 1,4-thiazepane ring linked to a 2-fluorophenyl group and a pentenone chain, suggests potential as a versatile scaffold for investigating novel therapeutic agents. The 1,4-thiazepane core is a key structural motif found in compounds with diverse biological activities, making it a valuable template for drug discovery . The incorporation of a fluorine atom at the ortho position of the phenyl ring is a common strategy in drug design to modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This specific modification is frequently employed in the development of cardiovascular agents. The prodrug approach is a powerful methodology in this field, designed to overcome pharmacological and pharmacokinetic barriers of parent drugs, such as poor solubility and instability, thereby enhancing drug efficacy and targeting capabilities . For instance, oral antithrombin prodrugs like dabigatran etexilate are engineered for improved absorption before conversion to the active drug, demonstrating the utility of such chemical modifications . Furthermore, the structural features of this compound may also support investigations in neurosciences. Benzodiazepine-like structures, which share some conceptual similarity in terms of heterocyclic scaffolds, are known to interact with central nervous system targets, such as the GABA A receptor . Researchers can utilize 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one as a key intermediate or as a lead compound for developing novel probes to study enzyme inhibition, receptor interactions, and cellular signaling pathways. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c1-2-3-8-16(19)18-10-9-15(20-12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZHCMTBLIMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step involves the incorporation of the fluorophenyl moiety into the thiazepane ring, often through nucleophilic substitution reactions.

    Formation of the Pentenone Moiety: The final step involves the addition of the pentenone group to the thiazepane ring, which can be achieved through various organic reactions such as aldol condensation.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the thiazepane ring can influence its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one ()

  • Key Difference : Replaces the 2-fluorophenyl group with a furan-2-yl moiety.
  • Reduced steric bulk due to the smaller furan ring may enhance conformational mobility. Electronic effects differ: fluorine (strongly electron-withdrawing) vs. furan oxygen (moderately electron-donating), altering electron density distribution across the thiazepane ring.

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one ()

  • Key Difference: Substitutes the thiazepane ring with a dimethylpentenone chain and replaces fluorine with chlorine on the phenyl group.
  • Impact :
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole moments and alter binding affinity in receptor interactions.
    • The absence of the thiazepane ring eliminates sulfur’s contribution to lipophilicity and metabolic stability.
Table 1: Substituent Effects on Key Properties
Compound Aryl Group Heterocycle Key Properties Influenced
Target Compound 2-Fluorophenyl 1,4-Thiazepane High electronegativity, moderate lipophilicity
Furan Analog () Furan-2-yl 1,4-Thiazepane Increased polarity, H-bonding capacity
Chlorophenyl Analog () 4-Chlorophenyl None (linear chain) Reduced ring strain, lower metabolic stability

Modified Heterocyclic Systems

7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl Methanone Derivatives ()

  • Key Difference : Incorporates a 1,1-dioxido (sulfone) group on the thiazepane ring.
  • Impact :
    • The sulfone group significantly increases polarity and oxidative stability compared to the sulfide in the target compound.
    • Enhanced hydrogen-bonding capacity may improve solubility in aqueous media.

1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one ()

  • Key Difference : Replaces the thiazepane ring with a carbocyclic 5,5-dimethylcyclohexene system.
  • Impact: Loss of heteroatoms reduces conformational flexibility and electronic complexity.
Table 2: Heterocyclic Modifications and Implications
Compound Heterocycle Key Modifications Functional Impact
Target Compound 1,4-Thiazepane Sulfur, nitrogen heteroatoms Balanced lipophilicity, flexibility
Sulfone Derivative () 1,4-Thiazepane-1,1-dioxide Sulfone group Increased polarity, stability
Cyclohexene Derivative () Cyclohexene Carbocyclic system Reduced solubility, higher rigidity

Biological Activity

1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazepane ring, which incorporates both nitrogen and sulfur atoms, along with a pent-4-en-1-one moiety. The presence of the 2-fluorophenyl group enhances its chemical reactivity and biological interactions.

Structural Formula

C19H20FNOS\text{C}_{19}\text{H}_{20}\text{F}\text{N}\text{O}\text{S}

Antimicrobial Properties

Research indicates that thiazepane derivatives, including 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one, exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of thiazepane derivatives have been explored in several studies. For instance, a recent investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The fluorine substitution may enhance its lipophilicity, facilitating better cellular uptake and increased cytotoxicity against tumor cells.

The biological activity of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially altering signaling pathways critical for cancer progression and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 50 µM) resulted in dose-dependent apoptosis, with IC50 values calculated at approximately 25 µM.

Concentration (µM)% Cell Viability
1080
2550
5020

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